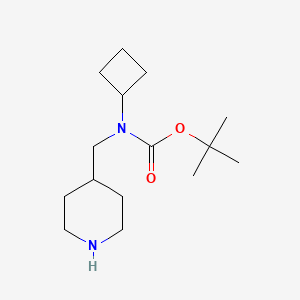

tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate

Description

tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate is a carbamate-protected amine featuring a cyclobutyl group and a piperidin-4-ylmethyl moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity, which combines rigidity (from the cyclobutane ring) with the conformational flexibility of the piperidine ring.

Properties

IUPAC Name |

tert-butyl N-cyclobutyl-N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17(13-5-4-6-13)11-12-7-9-16-10-8-12/h12-13,16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKWPACSYODNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCNCC1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize ionic intermediates.

-

Base: Potassium carbonate or diisopropylethylamine (DIEA) facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity.

-

Temperature: Reactions typically proceed at room temperature or under mild heating (40–60°C).

For cyclobutylmethyl bromide, steric hindrance from the strained cyclobutane ring may necessitate prolonged reaction times or elevated temperatures. Alternatively, mesyl or tosyl derivatives of cyclobutylmethanol could improve leaving-group aptitude, potentially accelerating the substitution process.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction offers a complementary pathway for installing the cyclobutylmethyl group via alcohol activation. This method employs cyclobutylmethanol , diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) to mediate the coupling between the alcohol and the piperidine nitrogen. A related protocol for synthesizing 3,5-dichlorobenzyl derivatives utilized carbonyldiimidazole (CDI) to activate benzyl alcohol, followed by reaction with tert-butyl piperidin-4-ylcarbamate in DMF at 50°C.

Mechanistic Considerations

-

Activation: Cyclobutylmethanol is first activated as an imidazole carbamate using CDI, generating a reactive intermediate.

-

Coupling: The activated alcohol reacts with the piperidine nitrogen, forming the desired C–N bond. Purification via silica gel chromatography (eluent: ethyl acetate/heptane) typically yields products in high purity.

This method circumvents the need for preformed electrophiles, making it advantageous for substrates with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from analogous reactions to guide method selection for tert-butyl cyclobutyl(piperidin-4-ylmethyl)carbamate :

Key Insights:

-

Alkylation with halides or sulfonates provides high yields under mild conditions but requires accessible electrophiles.

-

CDI-mediated coupling is effective for alcohol activation but demands extended reaction times.

-

Microwave-assisted Mitsunobu reactions offer rapid synthesis but necessitate specialized equipment .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or cyclobutyl moieties using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, presence of a base, room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate has shown promise in the pharmaceutical industry due to its biological activity:

- Antimicrobial Properties : The compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Its effectiveness at low concentrations positions it as a candidate for developing new antibiotics .

- Therapeutic Potential : Preliminary studies suggest that it may have therapeutic applications due to its ability to cross the blood-brain barrier (BBB), indicating potential use in neurological disorders .

Biological Research

The compound has been investigated for its role as a ligand in receptor binding studies. It does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural complexity allows for various chemical transformations, making it valuable for researchers exploring new synthetic pathways .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of MRSA and VREfm at concentrations comparable to established antibiotics like vancomycin. This suggests its potential as a lead compound for antibiotic development .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetic profile of this compound revealed that it does not significantly interact with CYP450 enzymes, indicating a favorable safety profile for combination therapies .

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

tert-Butyl (piperidin-4-ylmethyl)carbamate

- Structure : Lacks the cyclobutyl group but retains the piperidin-4-ylmethyl-carbamate backbone.

- Applications : Used in peptide synthesis and as a precursor for kinase inhibitors. The similarity score of 0.89 to other piperidine carbamates highlights its relevance in medicinal chemistry .

tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate

- Structure: Incorporates a pyridine ring with a cyano substituent instead of the cyclobutyl group.

- The pyridine ring may enhance metabolic stability compared to aliphatic cyclobutane .

- Applications : Likely used in targeting nicotinic acetylcholine receptors or as a ligand in metal-catalyzed reactions .

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

- Structure: Replaces the piperidinylmethyl group with a 4-aminophenyl substituent on the cyclobutane ring.

- Properties : The aromatic amine introduces hydrogen-bonding capability, improving solubility in polar solvents. However, the phenyl group may increase susceptibility to oxidative metabolism .

- Applications: Potential use in synthesizing anticancer agents or as a scaffold for protease inhibitors .

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

- Structure: Features a dibenzylamino group on the cyclobutane ring.

- Properties: The bulky dibenzylamino group reduces membrane permeability but may enhance selectivity in receptor binding. Classified as acutely toxic (H302) and a skin irritant (H315), necessitating careful handling .

- Applications : Investigated in asymmetric catalysis or as a precursor for high-value amines .

Biological Activity

tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, including transport proteins and enzymes. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure

The compound features a tert-butyl group, a cyclobutyl moiety, and a piperidin-4-ylmethyl group, which contribute to its unique pharmacological profile. The presence of these functional groups can influence the compound's interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in relation to P-glycoprotein (P-gp) modulation and ATPase stimulation.

1. P-glycoprotein Modulation

P-glycoprotein is a critical membrane protein involved in drug transport and multidrug resistance in cancer cells. Studies have shown that compounds similar to this compound can stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors of this protein:

- Stimulation of ATPase Activity : A related study reported that certain piperidine derivatives stimulated ATPase activity by up to 48% at a concentration of 2.5 μM, indicating a potential role in reversing drug resistance in cancer cells .

2. Case Studies and Experimental Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

These studies highlight the compound's potential as a therapeutic agent by modulating critical biological pathways.

The mechanism underlying the biological activity of this compound likely involves its interaction with P-gp and other cellular targets. The stimulation of ATPase activity suggests that the compound may enhance drug accumulation within cells by inhibiting efflux mechanisms associated with P-gp.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. The presence of specific functional groups, such as the piperidine and cyclobutyl moieties, plays a crucial role in determining its binding affinity and selectivity towards P-gp and other targets.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-Butyl cyclobutyl(piperidin-4-ylmethyl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate intermediates are synthesized via condensation of piperidine derivatives with activated carbonyl reagents (e.g., Boc anhydride) in dichloromethane or THF, using triethylamine as a catalyst . Reaction optimization includes:

- Temperature control : Maintain 0–25°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution at the piperidine nitrogen .

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regioselectivity of cyclobutyl and piperidinyl substituents. For example, piperidine protons appear as multiplets at δ 2.5–3.5 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO has [M+H] at m/z 283.238) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. How can conflicting solubility data for this compound be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and temperature variations. Systematic testing is recommended:

- Solvent screening : Use DMSO for stock solutions (50 mM) and dilute in PBS or ethanol for biological assays .

- Dynamic light scattering (DLS) : Detect aggregates in aqueous buffers to avoid false activity results .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during cyclobutyl group functionalization?

- Methodological Answer : Steric effects from the tert-butyl and cyclobutyl groups limit electrophilic substitution. Solutions include:

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the carbamate nitrogen, enabling regioselective alkylation .

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 80% in 2 hours vs. 48 hours conventionally) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with piperidine as a hydrogen bond donor (e.g., binding to serotonin receptors) .

- MD simulations : GROMACS assesses conformational stability of the cyclobutyl group in lipid bilayers over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., cyclobutyl vs. phenyl) with IC values .

Q. What experimental evidence explains contradictory cytotoxicity reports?

- Methodological Answer : Discrepancies arise from impurity profiles or assay conditions. Mitigation steps:

- HPLC-MS purity checks : Trace impurities (e.g., unreacted piperidine) may skew MTT assay results .

- Dose-response normalization : Use Hill slopes to distinguish specific vs. nonspecific cytotoxicity .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

- Answer : Common bottlenecks include Boc deprotection and cyclobutyl ring strain. Solutions:

- TFA-mediated deprotection : Optimize reaction time (1–2 hours) to avoid piperidine degradation .

- Ring-opening metathesis : Use Grubbs catalyst to stabilize strained intermediates .

Q. What protocols validate stereochemical integrity in chiral derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.